molecular formula C18H20O4 B042213 Magnolignan C CAS No. 93697-42-8

Magnolignan C

Cat. No. B042213
CAS RN: 93697-42-8
M. Wt: 300.3 g/mol
InChI Key: LHJCLTLPXXKFTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of magnolignan C and its derivatives involves innovative strategies to harness the chemical diversity of magnolol. A notable approach includes the direct thermoset synthesis from magnolol, exploiting its reactive groups for functionalization and cross-linking to produce materials with varied thermomechanical characteristics (Wacker et al., 2018). Another significant synthesis method involves a Suzuki-Miyaura reaction, offering a concise pathway to magnolignan C, highlighting its potential as a pigment lightening component through melanin synthesis inhibition (Narita et al., 2013).

Molecular Structure Analysis

Magnolignan C's structure is pivotal in its synthesis and biological activities. The bi-dibenzofuran skeleton of bi-magnolignan, a closely related compound, is constructed through functional group interconversions and Suzuki coupling, demonstrating the complex architecture and synthetic accessibility of magnolignan C derivatives (RSC Advances, 2023).

Chemical Reactions and Properties

Chemical reactions involving magnolignan C derivatives are diverse, including peroxidase-catalyzed synthesis reflecting its neolignan nature and potential anti-inflammatory activities. This enzymatic synthesis highlights the compound's versatility in generating different derivatives with significant biological activities (Tzeng & Liu, 2004).

Physical Properties Analysis

The physical properties of magnolignan C derivatives, such as magnolol-based thermosets, exhibit a range of thermomechanical properties including glass transition temperatures and thermal degradation onset, influenced by their chemical structure and synthesis method. These properties underline the potential of magnolignan C derivatives in creating materials with specific, desirable physical characteristics (Wacker et al., 2018).

Chemical Properties Analysis

The chemical properties of magnolignan C and its derivatives are characterized by their antioxidant activity and their ability to undergo various chemical reactions, leading to a diverse set of compounds with potential applications in materials science and pharmacology. These properties are exemplified by the synthesis and evaluation of magnolol derivatives with anticancer activities, highlighting the compound's chemical versatility (Sun et al., 2021).

Scientific Research Applications

  • Cancer Treatment :

    • Magnolignan C derivatives, like magnolol, inhibit prostate cancer cell growth by inducing cell cycle arrest and apoptosis both in vitro and in vivo (Huang et al., 2017).
    • These compounds have shown effectiveness in suppressing cancer cell migration and inducing autophagy in cancer cells (Xu et al., 2020).
    • Magnolignan C compounds exhibit significant antifungal activity against various human pathogenic fungi, making them potential leads for novel antifungal agents (Bang et al., 2000).
    • These compounds also inhibit the growth of several tumor cell lines in vitro and in vivo, suggesting a broad spectrum of anticancer activity (Kong et al., 2005).
  • Neuroprotective Effects :

    • Magnolignan C can protect neural damage from cerebral ischemia and improve blood-brain barrier function (Liu et al., 2017).
    • It has potential applications in treating neurosis and gastrointestinal complaints due to its central depressant effects (Watanabe et al., 1983).
    • Magnolol, a variant of Magnolignan C, has shown potential in alleviating Alzheimer's disease-like pathology in transgenic C. elegans (Xie et al., 2020).
  • Metabolic Health :

    • Magnolignan C improves glucose metabolism in high-fat diet-induced obese mice, reducing plasma total cholesterol and glucose levels (Lee et al., 2015).
  • Skin Care :

    • Magnolignan is a down-regulator of melanin synthesis, inhibiting the maturation of tyrosinase, which could be used in pigment lightening cosmetics (Narita et al., 2013).
  • Other Applications :

    • Neolignans from Magnolia officinalis bark, including Magnolignan C, have shown remarkable inhibitory effects on mouse skin tumor promotion, suggesting their use in cancer prevention (Konoshima et al., 1991).
    • Magnolignan C is also studied for its safety and toxicological properties, important for its potential therapeutic applications (Sarrica et al., 2018).

Safety And Hazards

The safety data sheet for Magnolignan C suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to rinse with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCLTLPXXKFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnolignan C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
35
Citations
EWC Chan, SK Wong, HT Chan - Natural Product Sciences, 2021 - dbpia.co.kr
This short review on the chemistry, pharmacological properties and patents of obovatol and obovatal from Magnolia obovata is the first publication. Pharmacological properties are …
Number of citations: 2 www.dbpia.co.kr
UJ Youn, QC Chen, IS Lee, HJ Kim, JK Yoo… - Chemical and …, 2008 - jstage.jst.go.jp
… C (3),10) 4-methoxyhonokiol (4),11) magnolol (5),12) honokiol (6),12) obovatol (7),13) syringin (8),14) b-sitosterol (9),15) daucosterol (10),15) magnaldehyde B (11),12) magnolignan C …
Number of citations: 21 www.jstage.jst.go.jp
SD Sarker, Z Latif, M Stewart… - Magnolia. The genus …, 2002 - books.google.com
The genus Magnolia L. belongs to the family Magnoliaceae, and is named after Pierre Magnol, a distinguished professor of medicine and botany of Montpellier in the early eighteenth …
Number of citations: 12 books.google.com
Y Zhang, YY Zhou, WY Gao, MY Cui… - Zhongguo Zhong yao …, 2021 - europepmc.org
This study aimed to qualitatively analyze the chemical components in Xiaoer Chiqiao Qingre Granules (XRCQ) by UHPLC-LTQ-Orbitrap-MS/MS and identify its material basis. The …
Number of citations: 2 europepmc.org
D Shiming, C Yongxian, Z Jun, T Ninghua… - Acta Botanica …, 2001 - europepmc.org
… , together with seven known neolignans, magnolol (2), honokiol (3), 4-o-methylhonokiol (4), 3-o-methylmagnolol (5), magnaldehyde B (6), magnolignan A (7) and magnolignan C (8). …
Number of citations: 8 europepmc.org
DSMC Yong-Xian, ZJTANNH DING - Plant Diversity, 2001 - journal.kib.ac.cn
… , together with seven known neolignans, magnolol ( 2 ) , honokiol( 3 ) , 4-o-methylhonokiol ( 4 ), 3-o-methylmagnolol(5), magnaldehyde B(6), magnolignan A(7)and magnolignan C(8). …
Number of citations: 0 journal.kib.ac.cn
K Guo, C Tong, Q Fu, J Xu, S Shi, Y Xiao - Journal of Pharmaceutical and …, 2019 - Elsevier
… fragment ions at m/z 239.1084 [M–H–C 2 H 4 O 2 ]–, 210.0724 [M–H–C 3 H 5 –CO]–, 225.0932 [M–H–CO]–, respectively, which are consistent with those of magnolignan C, …
Number of citations: 35 www.sciencedirect.com
F Yin, X Zhou, S Kang, X Li, J Li, I Ullah, A Zhang… - Journal of …, 2022 - Elsevier
… However, there are few studies on some potential active components identified in this experiment, such as Magnolignan C, which suggests that we can further study the role of these …
Number of citations: 11 www.sciencedirect.com
S Yahara, T NISHIYORI, A KoHDA… - Chemical and …, 1991 - jstage.jst.go.jp
A chemical examination of Magnoliae Cortex produced in China (Magnolia officinalis Reo. er Wis., Magnoliaceae) has led to the isolation of eighteen new lignans and related …
Number of citations: 150 www.jstage.jst.go.jp
F Gao, T Zhang, Z Dai, Y Gu, M Lu, Z Zhang… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Chronic bronchitis (CB) affects a growing number of people and may be linked to lung function impairment. The traditional Chinese medicine formula …
Number of citations: 2 www.sciencedirect.com

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